Methyl 3-(oxolan-3-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(oxolan-3-yl)prop-2-ynoate is an organic compound with the molecular formula C8H10O3. It is a derivative of prop-2-ynoate, featuring an oxolane ring attached to the propargylic position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(oxolan-3-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with oxirane in the presence of a base to form the oxolane ring, followed by esterification with methanol. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxolan-3-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Various substituted esters
Scientific Research Applications
Methyl 3-(oxolan-3-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of methyl 3-(oxolan-3-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or proteins, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(oxolan-2-yl)prop-2-ynoate
- Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate
- Methyl 3-(tetrahydrofuran-3-yl)prop-2-ynoate
Uniqueness
Methyl 3-(oxolan-3-yl)prop-2-ynoate is unique due to its specific oxolane ring structure and the position of the ester group This structural feature imparts distinct reactivity and properties compared to similar compounds
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl 3-(oxolan-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)3-2-7-4-5-11-6-7/h7H,4-6H2,1H3 |
InChI Key |
LBGSNUCBLDGFHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCOC1 |
Origin of Product |
United States |
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